Luseogliflozin (hydrate)

Description

BenchChem offers high-quality Luseogliflozin (hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Luseogliflozin (hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

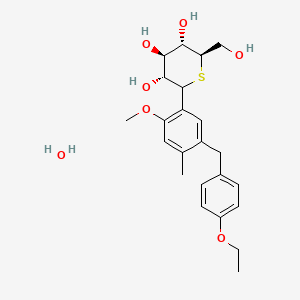

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H32O7S |

|---|---|

Molecular Weight |

452.6 g/mol |

IUPAC Name |

(3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol;hydrate |

InChI |

InChI=1S/C23H30O6S.H2O/c1-4-29-16-7-5-14(6-8-16)10-15-11-17(18(28-3)9-13(15)2)23-22(27)21(26)20(25)19(12-24)30-23;/h5-9,11,19-27H,4,10,12H2,1-3H3;1H2/t19-,20-,21+,22-,23?;/m1./s1 |

InChI Key |

WKBFUVDLGJDBDP-UVFUZWBFSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)C3[C@@H]([C@H]([C@@H]([C@H](S3)CO)O)O)O.O |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)C3C(C(C(C(S3)CO)O)O)O.O |

Origin of Product |

United States |

Foundational & Exploratory

Luseogliflozin (Hydrate): A Deep Dive into its Mechanism of Action on SGLT2

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the mechanism of action of luseogliflozin, a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). We will delve into the molecular interactions, binding kinetics, and the physiological sequelae of SGLT2 inhibition by luseogliflozin. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this therapeutic agent's function. We will dissect the experimental methodologies used to characterize its activity and present the data in a clear, concise format, adhering to the principles of scientific integrity and expertise.

Introduction: The Role of SGLT2 in Glucose Homeostasis and the Therapeutic Rationale for its Inhibition

In healthy individuals, the kidneys play a crucial role in maintaining glucose homeostasis by filtering and reabsorbing glucose from the plasma.[1][2] Approximately 180 grams of glucose are filtered daily by the glomeruli, with the vast majority being reabsorbed in the proximal convoluted tubules.[2] This reabsorption is primarily mediated by two sodium-glucose cotransporters: SGLT1 and SGLT2.[2][3]

SGLT2, located in the S1 and S2 segments of the proximal tubule, is a high-capacity, low-affinity transporter responsible for reabsorbing about 90% of the filtered glucose.[1][3][4][5][6][7] SGLT1, found in the S3 segment, reabsorbs the remaining 10%.[5] In type 2 diabetes mellitus (T2DM), the expression and activity of SGLT2 are often upregulated, contributing to the maintenance of hyperglycemia.[1]

This understanding forms the basis for the therapeutic strategy of SGLT2 inhibition. By blocking SGLT2, the reabsorption of glucose in the kidneys is reduced, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.[1][8][9] This mechanism is independent of insulin secretion or action, making SGLT2 inhibitors a valuable therapeutic option for individuals with T2DM, including those with insulin resistance or diminished β-cell function.[8][10] Luseogliflozin is a prominent member of this class of drugs, demonstrating high potency and selectivity for SGLT2.[10][11][12]

Molecular Mechanism of Luseogliflozin on SGLT2

Luseogliflozin exerts its therapeutic effect through a direct and competitive inhibition of the SGLT2 protein.[10][13] This interaction prevents the cotransport of sodium and glucose from the tubular lumen into the epithelial cells of the proximal tubule.

Binding Affinity and Kinetics

In vitro studies have meticulously characterized the binding of luseogliflozin to human SGLT2 (hSGLT2). Radioligand binding assays using [3H]-luseogliflozin have revealed a high affinity for hSGLT2, with a dissociation constant (Kd) value of 1.3 nM in the absence of glucose.[13] This indicates a strong and stable interaction between the inhibitor and the transporter.

The inhibition kinetics of luseogliflozin have been determined through glucose uptake assays. These studies have shown that luseogliflozin competitively inhibits hSGLT2-mediated glucose uptake with a Ki value of 1.10 nM.[10][13] This competitive inhibition signifies that luseogliflozin directly competes with glucose for the same binding site on the SGLT2 protein. Furthermore, the dissociation half-time of luseogliflozin from hSGLT2 has been measured to be 7 hours, suggesting a slow dissociation rate that may contribute to its long duration of action.[13]

High Selectivity for SGLT2

A critical aspect of luseogliflozin's pharmacological profile is its high selectivity for SGLT2 over other related transporters, particularly SGLT1. Luseogliflozin exhibits a 1,765-fold greater selectivity for SGLT2 (IC50 = 2.26 nM) compared to SGLT1 (IC50 = 3990 nM).[10] This high degree of selectivity is crucial for minimizing off-target effects, as SGLT1 plays a vital role in glucose absorption in the small intestine. Inhibition of intestinal SGLT1 can lead to gastrointestinal side effects such as diarrhea and dehydration. Luseogliflozin also demonstrates a remarkable 50,000-fold selectivity for SGLT2 over the facilitative glucose transporters GLUT1 and GLUT4.[10]

The structural basis for this selectivity lies in the specific molecular interactions between luseogliflozin and the amino acid residues within the binding pocket of SGLT2. While the precise crystal structure of luseogliflozin bound to SGLT2 is not publicly available, cryo-electron microscopy studies of other SGLT2 inhibitors, such as empagliflozin, reveal that these inhibitors occupy both the sugar-substrate-binding site and the external vestibule, effectively locking the transporter in an outward-open conformation and preventing the transport cycle.[14] It is highly probable that luseogliflozin employs a similar mechanism to achieve its potent and selective inhibition.

Physiological Consequences of SGLT2 Inhibition by Luseogliflozin

The direct inhibition of SGLT2 by luseogliflozin translates into a cascade of beneficial physiological effects beyond simple glucose lowering.

Glycemic Control

The primary and most direct consequence of luseogliflozin's action is the dose-dependent increase in urinary glucose excretion.[15] This leads to a significant reduction in fasting plasma glucose (FPG) and postprandial plasma glucose (PPG) levels.[8][10] Clinical trials have consistently demonstrated the efficacy of luseogliflozin in lowering HbA1c levels in patients with T2DM.[12][16]

Weight Management and Blood Pressure Reduction

The urinary excretion of glucose results in a net caloric loss, which contributes to a modest but significant reduction in body weight.[1][8][10] Additionally, the osmotic diuresis induced by glucosuria leads to a reduction in intravascular volume and a subsequent decrease in both systolic and diastolic blood pressure.[1][8]

Metabolic and Renal Benefits

Beyond glycemic control, luseogliflozin has been shown to have positive effects on several metabolic parameters. It can lead to a reduction in serum uric acid levels and triglycerides.[8] Furthermore, some studies suggest potential hepatoprotective effects, as indicated by a reduction in alanine aminotransferase (ALT) levels.[8][17][18]

From a renal perspective, by reducing glomerular hyperfiltration, a common complication in early diabetic nephropathy, SGLT2 inhibitors like luseogliflozin may offer long-term renal protection.[3][19] Luseogliflozin has been shown to inhibit hypoxia-induced HIF-1α protein expression and subsequent renal fibrosis in diabetic kidneys by improving oxygen metabolism.[20]

Data Summary: Key Pharmacological Parameters of Luseogliflozin

| Parameter | Value | Source(s) |

| Target | Sodium-Glucose Cotransporter 2 (SGLT2) | [10][11] |

| Mechanism of Action | Competitive Inhibitor | [10][13] |

| IC50 for SGLT2 | 2.26 nM | [10] |

| Ki for hSGLT2 | 1.10 nM | [10][13] |

| Kd for hSGLT2 | 1.3 nM | [13] |

| Selectivity (SGLT1/SGLT2) | 1,765-fold | [10] |

| Dissociation Half-time | 7 hours | [13] |

Experimental Protocols for Characterizing Luseogliflozin's Action

The elucidation of luseogliflozin's mechanism of action relies on a suite of robust in vitro and in vivo experimental protocols. These assays are designed to be self-validating, providing a clear and reproducible assessment of the compound's activity.

In Vitro Assays

This assay directly measures the binding affinity of luseogliflozin to the SGLT2 transporter.

Principle: This competitive binding assay utilizes a radiolabeled form of luseogliflozin ([3H]-luseogliflozin) to determine its dissociation constant (Kd) for the human SGLT2 (hSGLT2) protein expressed in a suitable cell line.

Step-by-Step Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture cells stably expressing hSGLT2 (e.g., CHO or HEK293 cells).

-

Harvest the cells and prepare membrane fractions through homogenization and centrifugation.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

Incubate a fixed amount of the hSGLT2-expressing cell membranes with increasing concentrations of [3H]-luseogliflozin.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled luseogliflozin.

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding against the concentration of [3H]-luseogliflozin to generate a saturation curve.

-

Determine the Kd and Bmax (maximum number of binding sites) by non-linear regression analysis of the saturation curve. A Scatchard plot can also be used for visualization.[21]

-

This functional assay measures the ability of luseogliflozin to inhibit the transport of glucose into cells expressing SGLT2.

Principle: The assay quantifies the uptake of a labeled glucose analog (e.g., a radiolabeled or fluorescent analog) into cells expressing SGLT2 in the presence and absence of luseogliflozin.

Step-by-Step Methodology:

-

Cell Culture:

-

Seed cells expressing hSGLT2 (e.g., HK-2, a human kidney proximal tubule cell line) into a multi-well plate.[22]

-

Allow the cells to adhere and form a confluent monolayer.

-

-

Inhibitor Incubation:

-

Pre-incubate the cells with varying concentrations of luseogliflozin or a vehicle control for a defined period.

-

-

Glucose Uptake:

-

Initiate glucose uptake by adding a solution containing a labeled glucose analog (e.g., 2-deoxy-D-[14C]glucose or the fluorescent analog 2-NBDG).[22]

-

Incubate for a short period to ensure initial uptake rates are measured.

-

-

Termination and Lysis:

-

Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells to release the intracellular contents.

-

-

Detection and Analysis:

-

Measure the amount of the labeled glucose analog taken up by the cells using a scintillation counter (for radiolabeled) or a fluorescence plate reader (for fluorescent).

-

Plot the percentage of glucose uptake inhibition against the concentration of luseogliflozin.

-

Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

-

In Vivo Models

Animal models of diabetes are essential for evaluating the physiological effects of luseogliflozin.

Principle: Diabetic animal models, such as Zucker diabetic fatty (ZDF) rats or db/db mice, are treated with luseogliflozin to assess its impact on glycemic control, urinary glucose excretion, and other metabolic parameters.

Step-by-Step Methodology:

-

Animal Model Selection:

-

Choose an appropriate animal model that recapitulates the key features of human T2DM.

-

-

Drug Administration:

-

Administer luseogliflozin or a vehicle control orally to the animals daily for a specified duration.

-

-

Monitoring:

-

Collect blood samples at regular intervals to measure fasting and postprandial glucose levels, as well as HbA1c.

-

Collect urine samples to quantify 24-hour urinary glucose excretion.

-

Monitor body weight and blood pressure throughout the study.

-

-

Data Analysis:

-

Compare the changes in the measured parameters between the luseogliflozin-treated group and the control group using appropriate statistical methods.

-

Visualizing the Mechanism and Experimental Workflows

Signaling Pathway of SGLT2 Inhibition by Luseogliflozin

Caption: Competitive inhibition of SGLT2 by luseogliflozin blocks glucose reabsorption.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for determining luseogliflozin's binding affinity and functional inhibition.

Conclusion

Luseogliflozin is a potent and highly selective SGLT2 inhibitor that effectively lowers blood glucose levels in patients with type 2 diabetes mellitus. Its mechanism of action is centered on the competitive inhibition of SGLT2 in the renal proximal tubules, leading to increased urinary glucose excretion. This insulin-independent mechanism, coupled with beneficial effects on body weight and blood pressure, underscores its value in the management of T2DM. The robust in vitro and in vivo experimental methodologies detailed in this guide provide a framework for the continued investigation and development of SGLT2 inhibitors. A thorough understanding of luseogliflozin's molecular interactions and physiological consequences is paramount for optimizing its clinical application and for the rational design of future therapies targeting glucose homeostasis.

References

- Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus - NIH. (2025, December 1).

- What is the mechanism of Luseogliflozin Hydrate? - Patsnap Synapse. (2024, July 17).

- Luseogliflozin. SGLT2 inhibitor, Treatment of diabetes. (n.d.).

- In vitro characterization of luseogliflozin, a potent and competitive sodium glucose co-transporter 2 inhibitor: Inhibition kinetics and binding studies. (2015, May). J Pharmacol Sci, 128(1), 54-7.

- SGLT2 Inhibitors: The First Endothelial-Protector for Diabetic Nephropathy. (2023). MDPI.

- In vitro evaluation of potential drug interactions mediated by cytochrome P450 and transporters for luseogliflozin, an SGLT2 inhibitor. (2017). Xenobiotica, 47(11), 933-942.

- SGLT 2 and renal absorption of glucose in the kidney. (2018, March 23). GP Notebook.

- Structural insights into the mechanism of the human SGLT2–MAP17 glucose transporter. (2023, January 23). Nature Communications, 14(1), 359.

- Luseogliflozin, a sodium-glucose cotransporter-2 inhibitor, reverses cerebrovascular dysfunction and cognitive impairments in 18-mo-old diabetic animals. (2021). American Journal of Physiology-Heart and Circulatory Physiology, 321(3), H594-H606.

- Antihypertensive and Renal Mechanisms of SGLT2 (Sodium-Glucose Linked Transporter 2) Inhibitors. (2020, March 2). Hypertension, 75(3), 622-630.

- Role and mechanisms of SGLT-2 inhibitors in the treatment of diabetic kidney disease. (2023, September 21). Frontiers in Endocrinology, 14, 1235081.

- Why Do SGLT2 Inhibitors Inhibit Only 30–50% of Renal Glucose Reabsorption in Humans? (2012, August 17). Diabetes, 61(9), 2199-2202.

- Luseogliflozin (Luseco) 2.5 mg film-coated tablet. (n.d.). FDA Verification Portal.

- Efficacy and safety of luseogliflozin in Caucasian patients with type 2 diabetes: results from a phase III, randomized, placebo-controlled, clinical trial. (2021). BMJ Open Diabetes Research & Care, 9(1), e001934.

- Sodium/glucose cotransporter 2. (n.d.). Wikipedia.

- Sodium glucose co-transporter 2 inhibitor luseogliflozin in the management of type 2 diabetes: a drug safety evaluation. (2017). Expert Opinion on Drug Safety, 16(10), 1195-1201.

- Luseogliflozin. (n.d.). Wikipedia.

- The renoprotective mechanism of the SGLT2 inhibitor occurs through oxygen metabolism in diabetic kidneys. (2020). ResearchGate.

- SGLT2 Inhibitor Screening Assay. (n.d.). Scribd.

- Efficacy and safety of luseogliflozin in improving glycaemic and non-glycaemic outcomes in type-2 diabetes: A meta-analysis. (2023). Bohrium.

- Structural basis of inhibition of the human SGLT2–MAP17 glucose transporter. (2021). Nature, 597(7876), 435-439.

- SGLT2 inhibitor. (n.d.). Wikipedia.

- Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Complicated by Hepatic Dysfunction: A Single-Site, Single-Arm, Open-Label, Exploratory Trial. (2021). Diabetes Therapy, 12(10), 2737-2752.

- Mechanism-Based Pharmacokinetic–Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus. (2017, August 1). Journal of Pharmaceutical Sciences, 106(8), 2209-2218.

- Efficacy and safety of luseogliflozin in patients with type 2 diabetes mellitus: a systematic review and meta-analysis. (2024, June 17). Endocrine, 85(1), 47-58.

- A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. (2018, November 1). Natural Products and Bioprospecting, 9(1), 13-21.

- Sodium–glucose cotransporters: Functional properties and pharmaceutical potential. (2017). Journal of Diabetes Investigation, 8(5), 576-586.

- Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial. (2015). Advances in Therapy, 32(10), 967-982.

- SGLT2 (SLC5A2) Transporter Assay. (n.d.). BioIVT.

- Effects of luseogliflozin on suspected MASLD in patients with diabetes: a pooled meta-analysis of phase III clinical trials. (2024, July 26). Scientific Reports, 14(1), 17351.

- Analysis of the binding kinetics of [3H]-luseogliflozin to hSGLT2 protein. (2015). ResearchGate.

- Effect of Luseogliflozin on Heart Failure With Preserved Ejection Fraction in Patients With Diabetes Mellitus. (2020, August 1). Journal of the American Heart Association, 9(15), e015774.

- [Pharmacological and clinical profile of a new SGLT2 inhibitor, luseogliflozin (Lusefi®)]. (2015, September). Nihon Yakurigaku Zasshi, 146(3), 150-8.

- A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. (2018). ResearchGate.

- SGLT2/SGLT1 selectivity of main SGLT inhibitors. (n.d.). ResearchGate.

- SGLT2 transporter, SGLT2 uptake assay. (n.d.). Solvo Biotechnology.

- Luseogliflozin, a SGLT2 Inhibitor, Does Not Affect Glucose Uptake Kinetics in Renal Proximal Tubules of Live Mice. (2021, July 29). International Journal of Molecular Sciences, 22(15), 8146.

Sources

- 1. What is the mechanism of Luseogliflozin Hydrate? [synapse.patsnap.com]

- 2. gpnotebook.com [gpnotebook.com]

- 3. Role and mechanisms of SGLT-2 inhibitors in the treatment of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Sodium/glucose cotransporter 2 - Wikipedia [en.wikipedia.org]

- 7. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

- 8. Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus: An Umbrella Review of Systematic Reviews - PMC [pmc.ncbi.nlm.nih.gov]

- 9. verification.fda.gov.ph [verification.fda.gov.ph]

- 10. Portico [access.portico.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Efficacy and safety of luseogliflozin in Caucasian patients with type 2 diabetes: results from a phase III, randomized, placebo-controlled, clinical trial - ProQuest [proquest.com]

- 13. In vitro characterization of luseogliflozin, a potent and competitive sodium glucose co-transporter 2 inhibitor: Inhibition kinetics and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural basis of inhibition of the human SGLT2–MAP17 glucose transporter | Semantic Scholar [semanticscholar.org]

- 15. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficacy and safety of luseogliflozin in patients with type 2 diabetes mellitus: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Complicated by Hepatic Dysfunction: A Single-Site, Single-Arm, Open-Label, Exploratory Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of luseogliflozin on suspected MASLD in patients with diabetes: a pooled meta-analysis of phase III clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Luseogliflozin chemical structure and synthesis pathway

An In-depth Technical Guide to the Chemical Structure and Synthesis of Luseogliflozin

Introduction: A New Paradigm in Glycemic Control

Luseogliflozin, marketed as Lusefi®, is a highly potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2)[1][2]. Developed by Taisho Pharmaceutical, it represents a significant therapeutic advancement for the management of type 2 diabetes mellitus[1][3]. Unlike traditional antidiabetic agents that modulate insulin secretion or sensitivity, luseogliflozin operates via an insulin-independent mechanism. It targets the SGLT2 protein, which is responsible for approximately 90% of glucose reabsorption in the renal proximal tubules[3][4]. By inhibiting this transporter, luseogliflozin promotes the urinary excretion of excess glucose, thereby lowering plasma glucose levels[5]. This guide provides a detailed exploration of the chemical architecture of luseogliflozin and a comprehensive analysis of its process-scale chemical synthesis.

Part 1: The Molecular Architecture of Luseogliflozin

Luseogliflozin is a C-glucoside derivative, a class of compounds known for their stability against enzymatic degradation compared to O-glucosides[6]. Its structure is a sophisticated assembly of a glucose-like thiopyranose ring C-glycosidically linked to a substituted diarylmethane aglycone.

Systematic Name: (2S,3R,4R,5S,6R)-2-(5-((4-ethoxyphenyl)methyl)-2-methoxy-4-methylphenyl)-6-(hydroxymethyl)thiane-3,4,5-triol[7][8]

Key Structural Features:

-

Thiopyranose Ring: A central feature is the six-membered thiane ring, a sulfur-containing analog of a pyranose ring. This "thio-sugar" moiety is critical for its interaction with the SGLT2 transporter.

-

C-Glycosidic Bond: The thiopyranose ring is connected to the aglycone via a stable carbon-carbon bond at the anomeric position. This linkage confers high resistance to glycosidase enzymes, ensuring oral bioavailability and metabolic stability.

-

Diarylmethane Aglycone: The non-sugar portion consists of a central methylene bridge connecting two substituted phenyl rings. This hydrophobic moiety is crucial for the molecule's binding affinity and selectivity. The specific substitution pattern—an ethoxy group on one ring and methoxy and methyl groups on the other—is finely tuned for optimal pharmacodynamic and pharmacokinetic properties.

Chemical Formula: C₂₃H₃₀O₆S[7][8] Molecular Weight: 434.55 g/mol [7][8]

Caption: Retrosynthetic analysis of Luseogliflozin.

Stage 1: Synthesis of the Aglycone Moiety

The synthesis of the diarylmethane aglycone (Intermediate 165 ) is achieved through a sequence of bromination, Friedel-Crafts acylation, and reduction.[1]

-

Bromination: The synthesis begins with commercially available 4-methoxy-2-methyl-benzoic acid (160 ). Electrophilic aromatic substitution using bromine in the presence of a catalytic amount of iron powder yields the 5-bromo derivative 161 . This reaction produces a mixture of regioisomers, necessitating purification by recrystallization to isolate the desired product.[1]

-

Friedel-Crafts Acylation: The carboxylic acid of 161 is converted to a more reactive acyl chloride (162 ) using oxalyl chloride. This intermediate then undergoes a Lewis acid-catalyzed Friedel-Crafts reaction with ethoxybenzene (163 ). Aluminum chloride (AlCl₃) facilitates the acylation to form the dibenzylic ketone 164 .[1][9] The choice of a Friedel-Crafts reaction is a classic and robust method for forming aryl-carbonyl bonds.

-

Ketone Reduction: The final step in the aglycone synthesis is the reduction of the ketone in 164 . A silane-based reduction using triethylsilane (Et₃SiH) and a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) is employed. This method is highly efficient for the reduction of benzylic ketones to the corresponding methylene group, affording the target aglycone 165 in excellent yield.[1][9]

Stage 2: Synthesis of the Key Thiolactone Intermediate

The protected thio-sugar donor, thiolactone 166 , is prepared from 5-thio-D-glucose penta-O-acetate (169 ). This process involves a series of protection and deprotection steps to ensure the correct stereochemistry and to have a suitable leaving group for the subsequent coupling reaction.[1] The hydroxyl groups are protected with benzyl ethers, which are stable under the conditions of the Grignard coupling but can be removed cleanly in the final step via hydrogenolysis.[1]

Stage 3: Coupling and Stereoselective Reduction

This stage represents the crucial C-C bond-forming event where the two main fragments are joined.

-

Grignard Reaction: The aglycone bromide 165 is converted into its corresponding Grignard reagent by reacting it with magnesium metal. This organometallic species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thiolactone 166 . This 1,2-addition reaction forms a hemithioacetal intermediate (167 ).[1][10] The use of a Grignard reaction is a powerful and widely used method for constructing C-C bonds.

-

Stereoselective Reduction: The resulting hemithioacetal 167 is then stereoselectively reduced to the thioglycoside 168 . The combination of triethylsilane and boron trifluoride etherate is again employed, which preferentially yields the desired β-anomer, crucial for the biological activity of the final compound.[1][10]

Stage 4: Final Deprotection

The final step is the global deprotection of all benzyl ether protecting groups on the thiopyranose ring. This is accomplished through catalytic hydrogenation. Using a palladium catalyst, the benzyl groups are cleaved to yield the free hydroxyl groups, furnishing the final active pharmaceutical ingredient, luseogliflozin.[1]

Caption: Process-scale synthesis pathway of Luseogliflozin.

Part 3: Experimental Protocols and Data

The following protocols are based on the process synthesis reported by Taisho Pharmaceutical.[1]

Summary of Synthetic Steps and Yields

| Step | Transformation | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | Bromination | 4-methoxy-2-methyl-benzoic acid (160 ) | Br₂, Fe | 5-bromo derivative (161 ) | 34 |

| 2 | Friedel-Crafts Acylation | Benzoic acid 161 | Oxalyl chloride, Ethoxybenzene, AlCl₃ | Dibenzylic ketone (164 ) | 82 (2 steps) |

| 3 | Ketone Reduction | Dibenzylic ketone 164 | Et₃SiH, BF₃·Et₂O | Aglycone bromide (165 ) | 99 |

| 4 | Grignard Coupling | Aglycone bromide 165 | Mg, Thiolactone 166 | Hemithioacetal (167 ) | 75 |

| 5 | Stereoselective Reduction | Hemithioacetal 167 | Et₃SiH, BF₃·Et₂O | Protected thioglycoside (168 ) | 77 |

| 6 | Deprotection | Protected thioglycoside 168 | H₂, Pd/C | Luseogliflozin | 81 |

Detailed Experimental Protocol: Aglycone Synthesis and Coupling

Step 1: Synthesis of 5-bromo-4-methoxy-2-methylbenzoic acid (161)

-

To a solution of 4-methoxy-2-methyl-benzoic acid (160 ) in a suitable solvent, add a catalytic amount of iron powder.

-

Slowly add bromine (Br₂) to the mixture at room temperature.

-

Stir the reaction until completion, as monitored by TLC or HPLC.

-

Work up the reaction mixture and purify the crude product by recrystallization from methanol to isolate the desired 5-bromo regioisomer (161 ).

Step 2: Synthesis of (5-bromo-4-methoxy-2-methylphenyl)(4-ethoxyphenyl)methanone (164)

-

Treat benzoic acid 161 with oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF to form the acyl chloride 162 .

-

In a separate flask, dissolve ethoxybenzene (163 ) and aluminum chloride (AlCl₃) in a suitable solvent under an inert atmosphere.

-

Cool the mixture and slowly add the solution of acyl chloride 162 .

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with acid and perform an aqueous workup. Purify the resulting crude material to obtain ketone 164 .

Step 3: Synthesis of 1-bromo-5-(4-ethoxybenzyl)-2-methoxy-4-methylbenzene (165)

-

Dissolve ketone 164 in an appropriate solvent (e.g., acetonitrile).

-

Add triethylsilane (Et₃SiH) followed by the slow addition of boron trifluoride etherate (BF₃·Et₂O) at a reduced temperature.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, perform an aqueous workup and purify to yield the aglycone 165 .

Step 4: Grignard Coupling and Reduction to form protected Luseogliflozin (168)

-

Prepare the Grignard reagent by reacting aglycone bromide 165 with magnesium turnings in anhydrous THF.

-

Cool the Grignard solution and slowly add a solution of the protected thiolactone 166 in THF.

-

After the addition is complete, quench the reaction to obtain the crude hemithioacetal 167 .

-

Without extensive purification, dissolve the crude 167 in acetonitrile.

-

Add triethylsilane followed by boron trifluoride etherate at low temperature.

-

Stir until the reduction is complete, then perform an aqueous workup and purify by chromatography to isolate the protected β-thioglycoside 168 .

Conclusion

The chemical architecture of luseogliflozin is a testament to modern medicinal chemistry, featuring a stable C-glycosidic linkage and a finely-tuned aglycone moiety that together confer high potency and selectivity for the SGLT2 transporter. The synthesis pathway developed for its large-scale production is a convergent and efficient route that relies on classic, robust reactions such as Friedel-Crafts acylation and Grignard reactions, coupled with modern, highly selective reductions. This technical overview provides a foundational understanding of luseogliflozin's structure and the chemical ingenuity behind its synthesis, offering valuable insights for professionals in drug discovery and development.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of SGLT2 Inhibitors: The Role of Key Intermediates.

- Seki, M., et al. (2023). Synthesis of SGLT2 Inhibitors by Means of Fukuyama Coupling Reaction. ACS Publications.

- RSC Publishing. (n.d.). Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity.

- Seki, M., et al. (2024). Concise Synthesis of SGLT2 Inhibitors. Synfacts, 20(01), 0090.

- PubMed. (2014). The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties.

- Handa, M., et al. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development.

- ChemicalBook. (2025). Luseogliflozin (hydrate) Chemical Properties, Uses, Production.

- MedchemExpress. (n.d.). Luseogliflozin (TS 071) | SGLT2 Inhibitor.

- Global Substance Registration System (GSRS). (n.d.). LUSEOGLIFLOZIN.

- ResearchGate. (n.d.). Scheme 3.3 Synthesis of Luseogliflozin 73.

- Oku, A., et al. (2023). A strategy for the synthesis of C-aryl glucosides as sodium glucose cotransporter 2 inhibitors. HETEROCYCLES, 106(11), 1787.

- National Center for Biotechnology Information. (n.d.). Luseogliflozin. PubChem Compound Database.

- PubChemLite. (n.d.). Luseogliflozin (C23H30O6S).

- Kanehisa Laboratories. (n.d.). KEGG DRUG: Luseogliflozin hydrate.

- BenchChem. (2025). The Journey of Luseogliflozin (TS-071): A Comprehensive Technical Guide to its Discovery and Development.

- All About Drugs. (n.d.). LUSEOGLIFLOZIN.

- ResearchGate. (n.d.). Design of luseogliflozin.

Sources

- 1. Luseogliflozin (hydrate) | 1152425-66-5 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. LUSEOGLIFLOZIN – All About Drugs [allfordrugs.com]

- 5. researchgate.net [researchgate.net]

- 6. The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Luseogliflozin | C23H30O6S | CID 11988953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Luseogliflozin's SGLT2 versus SGLT1 Selectivity: A Technical Guide to a Crucial Therapeutic Index

Introduction: The Significance of Selectivity in SGLT2 Inhibition

The advent of sodium-glucose cotransporter 2 (SGLT2) inhibitors has marked a paradigm shift in the management of type 2 diabetes mellitus (T2DM).[1] These agents, including luseogliflozin, exert their therapeutic effects by targeting SGLT2, a protein predominantly expressed in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[2][3] By inhibiting SGLT2, these drugs promote the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[2][3][4] This mechanism not only aids in glycemic control but also confers additional benefits such as weight loss and a reduction in blood pressure.[5][6]

However, the clinical success of SGLT2 inhibitors is intrinsically linked to their selectivity for SGLT2 over its closely related isoform, SGLT1. SGLT1 is primarily found in the small intestine, where it is responsible for the absorption of dietary glucose and galactose. It is also present to a lesser extent in the kidneys, where it reabsorbs the remaining filtered glucose. Inhibition of intestinal SGLT1 can lead to gastrointestinal side effects, such as diarrhea and dehydration, due to glucose-galactose malabsorption. Therefore, a high selectivity ratio for SGLT2 over SGLT1 is a critical attribute for an SGLT2 inhibitor, as it minimizes the risk of these adverse effects while maximizing the desired therapeutic action in the kidneys.[7] Luseogliflozin has been developed as a highly selective SGLT2 inhibitor.[5][6] This in-depth technical guide will explore the experimental methodologies used to determine the SGLT2/SGLT1 selectivity of luseogliflozin, present the quantitative data that underscores its selectivity, and discuss the clinical implications of this pharmacological profile.

Determining SGLT2/SGLT1 Selectivity: Experimental Protocols

The selectivity of a drug like luseogliflozin is not a directly measured value but is rather a ratio derived from its inhibitory potency against SGLT2 and SGLT1. This is typically expressed as the ratio of the half-maximal inhibitory concentration (IC50) for SGLT1 to the IC50 for SGLT2 (IC50 SGLT1 / IC50 SGLT2). A higher ratio indicates greater selectivity for SGLT2. The determination of these IC50 values relies on robust and validated in vitro assays. Two primary methodologies are employed: cell-based glucose uptake assays and radioligand binding assays.

Cell-Based Glucose Uptake Assays

This is a functional assay that directly measures the inhibition of glucose transport into cells engineered to express either SGLT1 or SGLT2.

Principle: Cells that do not endogenously express significant levels of glucose transporters are transfected with the gene for either human SGLT1 or human SGLT2. These cells are then incubated with a labeled glucose analog in the presence of varying concentrations of the inhibitor (luseogliflozin). The amount of labeled glucose taken up by the cells is measured, and the concentration of the inhibitor that reduces glucose uptake by 50% is determined as the IC50 value.

Detailed Protocol:

-

Cell Line Preparation:

-

Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous glucose transporter expression.

-

Cells are stably transfected with a plasmid vector containing the full-length cDNA for either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).

-

Transfected cells are cultured in a selection medium (e.g., containing G418) to ensure only cells that have successfully integrated the gene of interest survive and proliferate.

-

Expression of the respective SGLT protein is confirmed by methods such as Western blotting or quantitative PCR.

-

-

Glucose Uptake Assay:

-

The transfected cells are seeded into 96-well plates and grown to confluence.

-

On the day of the assay, the culture medium is removed, and the cells are washed with a sodium-containing buffer (as SGLT transport is sodium-dependent).

-

A pre-incubation step is performed where the cells are exposed to varying concentrations of luseogliflozin (or a vehicle control) for a defined period.

-

The glucose uptake is initiated by adding a solution containing a labeled glucose analog. Common choices include:

-

Radiolabeled: [14C]-alpha-methyl-D-glucopyranoside ([14C]-AMG), a non-metabolizable glucose analog.

-

Fluorescent: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) or 1-N-dodecanoyl-NBD-glucose (1-NBDG), which are fluorescent glucose analogs.

-

-

The uptake is allowed to proceed for a specific time (e.g., 30-60 minutes) at 37°C.

-

The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular labeled glucose.

-

The cells are then lysed.

-

-

Quantification and Data Analysis:

-

If a radiolabeled substrate is used, the radioactivity in the cell lysate is measured using a scintillation counter.

-

If a fluorescent substrate is used, the fluorescence is measured using a plate reader.

-

The data is normalized to the protein concentration in each well.

-

A dose-response curve is generated by plotting the percentage of inhibition of glucose uptake against the logarithm of the luseogliflozin concentration.

-

The IC50 value is determined by fitting the data to a four-parameter logistic equation using non-linear regression analysis software (e.g., GraphPad Prism).

-

Causality Behind Experimental Choices:

-

Choice of Cell Line: CHO-K1 and HEK293 cells are chosen for their robust growth characteristics and low background glucose transport, ensuring that the measured uptake is primarily due to the expressed SGLT.

-

Choice of Labeled Substrate: [14C]-AMG is often preferred as it is transported by SGLTs but not metabolized by the cell, preventing its entry into other metabolic pathways that could confound the results. Fluorescent analogs like 2-NBDG offer a non-radioactive alternative, which is advantageous for safety and disposal, though potential interference from compound fluorescence needs to be considered.

-

Sodium-Containing Buffer: The use of a sodium-containing buffer is critical as SGLTs are symporters that couple the transport of glucose to the electrochemical gradient of sodium.

Radioligand Binding Assays

This is a direct binding assay that measures the affinity of the inhibitor for the SGLT protein.

Principle: Membranes prepared from cells overexpressing either SGLT1 or SGLT2 are incubated with a radiolabeled ligand that specifically binds to the transporter. The ability of a test compound (luseogliflozin) to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the bound radioligand is the IC50, from which the inhibition constant (Ki) can be calculated.

Detailed Protocol:

-

Membrane Preparation:

-

Cells overexpressing hSGLT1 or hSGLT2 are harvested and homogenized in a cold buffer.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable buffer and stored at -80°C until use.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Membrane preparations are incubated with a fixed concentration of a suitable radioligand (e.g., a radiolabeled SGLT2 inhibitor).

-

Varying concentrations of luseogliflozin are added to compete with the radioligand for binding to the transporter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled, potent SGLT inhibitor.

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove the unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the luseogliflozin concentration.

-

The IC50 value is determined using non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Causality Behind Experimental Choices:

-

Use of Isolated Membranes: This reduces the complexity of the system compared to whole cells, eliminating factors such as cell permeability and metabolism of the test compound.

-

Choice of Radioligand: The radioligand should have high affinity and specificity for the target transporter to provide a robust signal-to-noise ratio.

-

Competition Format: This allows for the determination of the affinity of unlabeled compounds, which is essential for drug development.

Quantitative Selectivity of Luseogliflozin

Published in vitro studies have consistently demonstrated the high selectivity of luseogliflozin for SGLT2 over SGLT1. The inhibitory activities are typically reported as IC50 or Ki values.

| Transporter | Luseogliflozin IC50 (nM) | Luseogliflozin Ki (nM) |

| Human SGLT2 | 2.26 | 1.1 |

| Human SGLT1 | 3990 | Not widely reported |

Data compiled from publicly available pharmacological studies.

The selectivity ratio is calculated as follows:

Selectivity Ratio = IC50 (SGLT1) / IC50 (SGLT2)

Selectivity Ratio = 3990 nM / 2.26 nM ≈ 1765-fold

This substantial selectivity ratio indicates that luseogliflozin is approximately 1765 times more potent at inhibiting SGLT2 than SGLT1.

Visualizing the Mechanism and Selectivity

Caption: Mechanism of luseogliflozin's selective SGLT2 inhibition.

Clinical Implications of High SGLT2 Selectivity

The high SGLT2/SGLT1 selectivity ratio of luseogliflozin is a key determinant of its favorable therapeutic profile. At clinically relevant doses, luseogliflozin effectively inhibits renal SGLT2, leading to significant urinary glucose excretion and a reduction in plasma glucose levels.[5][8] Due to its much lower potency against SGLT1, the risk of clinically significant inhibition of intestinal glucose absorption is minimized. This translates to a lower incidence of gastrointestinal adverse events, such as diarrhea, which can be a concern with less selective SGLT inhibitors.

The ability to potently target SGLT2 without significantly impacting SGLT1 allows for a more focused therapeutic effect, enhancing the benefit-risk profile of the drug. This selectivity is a cornerstone of the drug's design and a critical factor for its successful application in the long-term management of T2DM.

Conclusion

The determination of the SGLT2 versus SGLT1 selectivity ratio is a fundamental aspect of the preclinical and clinical development of SGLT2 inhibitors. Through rigorous in vitro methodologies, such as cell-based glucose uptake and radioligand binding assays, the high selectivity of luseogliflozin for SGLT2 has been unequivocally established. This pharmacological characteristic is not merely a scientific curiosity but a crucial factor that underpins the drug's efficacy and safety profile, allowing for effective glycemic control with a reduced risk of mechanism-based gastrointestinal side effects. For researchers and drug development professionals, understanding the principles and protocols behind the determination of this selectivity is paramount to appreciating the nuances of this important class of antidiabetic agents.

References

- Mechanism of Luseogliflozin Hydrate.

- Clinical relevance of the selectivity of sodium-glucose cotransporter-2 inhibitors. PubMed. (2017). [Link]

- Luseogliflozin for the treatment of type 2 diabetes. PubMed. (2015). [Link]

- Luseogliflozin, a sodium-glucose cotransporter-2 inhibitor, reverses cerebrovascular dysfunction and cognitive impairments in 18-mo-old diabetic animals. NIH. (2021). [Link]

- Effect of pharmacological selectivity of SGLT2 inhibitors on cardiovascular outcomes in patients with type 2 diabetes: a meta-analysis. PubMed. (2024-01-25). [Link]

- Luseogliflozin and other sodium-glucose cotransporter 2 inhibitors: no enemy but time? Diabetologia. (2015-01-20). [Link]

- SGLT-2 Inhibitors: A New Mechanism for Glycemic Control. Clinical Diabetes. (2014-01-01). [Link]

- Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats. Journal of Pharmacology and Experimental Therapeutics. (2014). [Link]

- Pharmacological selectivity of SGLT2 inhibitors and cardiovascular outcomes in patients with type 2 diabetes: a meta-analysis. European Heart Journal. (2022-10-03). [Link]

- (PDF) Effect of pharmacological selectivity of SGLT2 inhibitors on cardiovascular outcomes in patients with type 2 diabetes: a meta-analysis.

- Influence of receptor selectivity on benefits from SGLT2 inhibitors in patients with heart failure: a systematic review and head. Clinical Research in Cardiology. (2022). [Link]

- Luseogliflozin (Luseco) 2.5 mg film-coated tablet.

- Luseogliflozin | Dosing, Uses & Side Effects. medtigo. [Link]

- Lusefi Product Inform

- Luseogliflozin. SGLT2 inhibitor, Treatment of diabetes. Drugs of the Future. (2013). [Link]

- SGLT2/SGLT1 selectivity of main SGLT inhibitors.

- Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment.

- Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus. PubMed Central. (2022). [Link]

- Clinical efficacy of SGLT2 inhibitors with different SGLT1/SGLT2 selectivity in cardiovascular outcomes among patients with and without heart failure: A systematic review and meta-analysis of randomized trials. PMC - NIH. (2022-12-23). [Link]

- Luseogliflozin. Wikipedia. [Link]

- Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus. NIH. (2025-12-02). [Link]

- SGLT-2: SGLT-1 selectivity of SGLT inhibitors approved and under...

- Benefits of SGLT2 Inhibitors and GLP-1 Receptor Agonists. YouTube. (2022-05-02). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a novel non-radioactive cell-based method for the screening of SGLT1 and SGLT2 inhibitors using 1-NBDG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vitro Characterization of Luseogliflozin Binding Kinetics to the SGLT2 Co-transporter

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Luseogliflozin is a potent and highly selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key protein responsible for renal glucose reabsorption.[1][2][3] Understanding the precise binding kinetics of Luseogliflozin to SGLT2 is fundamental to elucidating its mechanism of action, justifying its clinical dosing regimen, and predicting its pharmacodynamic profile. This technical guide provides a comprehensive overview of the essential in vitro methodologies for characterizing the binding interactions between Luseogliflozin and the human SGLT2 transporter. We delve into the causality behind experimental design, present detailed, field-proven protocols for radioligand binding and cell-based functional assays, and discuss the application of biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust framework for the kinetic characterization of SGLT2 inhibitors.

Introduction: The Scientific Imperative for Kinetic Analysis

The efficacy of a drug is not solely defined by its binding affinity (how tightly it binds) but also by its kinetics (how quickly it binds and dissociates). For an SGLT2 inhibitor like Luseogliflozin, these kinetic parameters are critically important. A slow dissociation rate, for instance, can lead to a prolonged duration of action, allowing for once-daily dosing.[4][5] In vitro characterization provides the foundational data to build this understanding.

Luseogliflozin acts by competitively inhibiting SGLT2 in the proximal renal tubules, thereby blocking glucose reabsorption and promoting its excretion in the urine.[1][2][4] This insulin-independent mechanism not only improves glycemic control but also offers secondary benefits such as modest reductions in body weight and blood pressure.[1][2] A thorough in vitro analysis validates this competitive mechanism and quantifies the drug's potency and selectivity, which are crucial for its therapeutic window.

The SGLT2 Transporter: Mechanism of Action

SGLT2 is a high-capacity, low-affinity transporter that reabsorbs approximately 90% of the glucose filtered by the glomerulus.[2][3][6] It functions by coupling the transport of one sodium ion down its electrochemical gradient to the transport of one glucose molecule against its concentration gradient into the tubular epithelial cells. Luseogliflozin binds to SGLT2, obstructing the glucose binding site and preventing this translocation.

Caption: Mechanism of SGLT2 transport and competitive inhibition by Luseogliflozin.

Core Methodologies for Kinetic Characterization

A multi-faceted approach is required to build a complete kinetic and affinity profile. No single experiment can provide all the necessary information. We will focus on three pillars of characterization: direct binding assays, cell-based functional assays, and label-free biophysical methods.

| Methodology | Key Parameters Measured | Core Principle | Advantages | Limitations |

| Radioligand Binding Assay | Kd (Affinity), Bmax (Receptor Density), koff (Dissociation Rate) | Measures direct binding of a radiolabeled ligand ([³H]-Luseogliflozin) to the target. | High sensitivity; considered the "gold standard" for affinity determination.[7] | Requires synthesis of a radiolabeled compound; safety and disposal considerations. |

| Cell-Based Glucose Uptake Assay | IC₅₀ / Kᵢ (Functional Potency) | Measures the inhibition of glucose (or a fluorescent analog) transport into cells expressing SGLT2. | Reflects activity in a more physiological context; does not require labeled inhibitor. | Indirect measurement of binding; can be influenced by cellular factors. |

| Surface Plasmon Resonance (SPR) | Kd, kon (Association Rate), koff | A label-free optical technique that measures real-time changes in mass as the analyte (Luseogliflozin) binds to the immobilized ligand (SGLT2). | Provides real-time kinetic data (on- and off-rates); requires smaller sample quantities. | Requires purified, stable protein for immobilization; potential for artifacts from immobilization. |

| Isothermal Titration Calorimetry (ITC) | Kd, ΔH (Enthalpy), ΔS (Entropy), Stoichiometry (n) | Measures the heat released or absorbed during the binding event. | Provides a complete thermodynamic profile of the interaction; label-free and in-solution. | Requires large quantities of pure protein; not suitable for very high or very low affinity interactions.[8] |

Radioligand Binding Assays: The Gold Standard for Affinity

Direct binding assays using radiolabeled Luseogliflozin are the most definitive method for determining its equilibrium dissociation constant (Kd).[7] The Kd represents the concentration of drug at which 50% of the receptors are occupied at equilibrium, serving as a fundamental measure of binding affinity.[9][10]

Causality Behind the Method: This approach provides an unambiguous, direct measure of the physical interaction between the drug and its target, independent of downstream functional effects. By using membranes from cells overexpressing human SGLT2 (hSGLT2), we ensure a high signal-to-noise ratio and target specificity. The use of [³H]-Luseogliflozin is crucial for its high specific activity and safety profile.

Caption: General workflow for a radioligand binding assay.

This protocol determines the Kd and Bmax (maximum receptor density) of [³H]-Luseogliflozin.

-

Membrane Preparation: Homogenize CHO or HEK293 cells stably expressing hSGLT2 in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) with protease inhibitors. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration via a BCA or Bradford assay.[11]

-

Assay Setup: In a 96-well plate, set up triplicate wells for each condition.

-

Total Binding: Add increasing concentrations of [³H]-Luseogliflozin (e.g., 0.1 to 30 nM) to wells containing a fixed amount of membrane protein (e.g., 10-20 µg).

-

Non-Specific Binding (NSB): To a parallel set of wells, add the same increasing concentrations of [³H]-Luseogliflozin, but also include a high concentration of unlabeled Luseogliflozin (e.g., 10 µM).

-

Self-Validation Check: The NSB is the critical control. It measures the portion of radioligand that adheres to the filter, lipids, or non-target sites. True specific binding is calculated as Total Binding - NSB.[12]

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 6 hours, as determined from association kinetic experiments).[13]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) presoaked in polyethyleneimine (PEI) to reduce NSB. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Convert CPM to femtomoles (fmol) of bound ligand based on the specific activity of the radioligand. Plot specific binding (Y-axis) against the concentration of [³H]-Luseogliflozin (X-axis). Fit the data using a non-linear regression model ("one-site binding, hyperbola") to derive the Kd and Bmax values.[7][12]

This protocol measures the dissociation rate (koff), which is inversely related to the drug-target residence time.

-

Association Phase: Incubate hSGLT2 membranes with a single concentration of [³H]-Luseogliflozin (typically 2-3 times the Kd) for a time sufficient to reach equilibrium.

-

Initiate Dissociation: At time t=0, add a large excess of unlabeled Luseogliflozin to the incubation mixture. This prevents any dissociated [³H]-Luseogliflozin from re-binding.

-

Time Course Sampling: At various time points (e.g., 0, 30, 60, 120, 240, 480 minutes), filter aliquots of the mixture as described above to measure the amount of [³H]-Luseogliflozin still bound to the receptor.

-

Data Analysis: Plot the natural logarithm of the percentage of specific binding remaining versus time. The slope of this line is equal to the negative of the dissociation rate constant (-koff). The dissociation half-time (t₁/₂) can be calculated as ln(2)/koff. For Luseogliflozin, a slow dissociation with a half-time of 7 hours has been reported, contributing to its long duration of action.[4]

Cell-Based Functional Assays: Quantifying Inhibitory Potency

While binding affinity (Kd) is crucial, it is equally important to measure a compound's ability to inhibit the transporter's function in a cellular environment. This is quantified by the IC₅₀ (the concentration of inhibitor that produces 50% of the maximal inhibition), which can be converted to an inhibitory constant (Kᵢ).

Causality Behind the Method: This assay moves from a simplified membrane preparation to a live-cell system, providing a more physiologically relevant measure of potency. It directly tests the hypothesis that binding to SGLT2 leads to functional inhibition of glucose transport. The use of a fluorescent glucose analog, 2-NBDG, provides a safe and high-throughput alternative to radioactive glucose uptake assays.[14][15]

-

Cell Culture: Seed HK-2 cells (a human kidney proximal tubule cell line endogenously expressing SGLT2) or CHO cells stably overexpressing hSGLT2 into 96-well black, clear-bottom plates and grow to confluence.[14][15]

-

Pre-incubation: Wash the cells with a sodium-containing buffer (Na⁺ is required for SGLT2 function). Pre-incubate the cells with various concentrations of Luseogliflozin (e.g., 0.1 nM to 1 µM) for a set period (e.g., 15-30 minutes) at 37°C.

-

Uptake Initiation: Add the fluorescent glucose analog 2-NBDG (e.g., 25 µM final concentration) to all wells to initiate the uptake.

-

Control Wells (Self-Validation):

-

Positive Control (Maximal Uptake): Cells with 2-NBDG but no inhibitor.

-

Negative Control (Background): Cells incubated with a known potent SGLT2 inhibitor like Phlorizin, or incubated in a sodium-free buffer to block all SGLT-mediated transport. This establishes the baseline fluorescence.

-

-

Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes). This time should be optimized to be within the linear range of uptake.

-

Termination and Measurement: Terminate the uptake by aspirating the buffer and washing the cells rapidly with ice-cold, sodium-free buffer. Lyse the cells and measure the intracellular fluorescence using a plate reader (Excitation ≈ 485 nm, Emission ≈ 535 nm).[14]

-

Data Analysis: Normalize the fluorescence data, with 100% activity defined by the positive control and 0% activity by the negative control. Plot the percent inhibition against the log concentration of Luseogliflozin. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the concentration of 2-NBDG and Kₘ is its affinity for SGLT2.

Advanced Biophysical Characterization: SPR and ITC

While radioligand and cell-based assays are the workhorses, biophysical techniques provide a deeper, label-free view of the binding event.

Surface Plasmon Resonance (SPR)

SPR technology allows for the real-time observation of binding events.[16][17] This is invaluable for obtaining both association (kₒₙ) and dissociation (kₒff) rate constants directly.

Causality Behind the Method: By immobilizing purified SGLT2 protein on a sensor chip, we can flow Luseogliflozin over the surface and directly measure the change in mass as binding occurs, and again as it dissociates. This provides a complete kinetic profile in a single experiment. The relationship Kd = koff / kₒₙ provides an independent validation of affinity measured by other methods.

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC stands unique in its ability to measure the heat change upon binding, providing a complete thermodynamic signature of the interaction (ΔG, ΔH, and ΔS).[18][19]

Causality Behind the Method: Every binding event has an associated enthalpy (heat change). ITC directly measures this heat by titrating the ligand (Luseogliflozin) into a cell containing the protein (SGLT2) under isothermal conditions.[8] The resulting data reveals not only the binding affinity (Kd) but also the thermodynamic forces driving the interaction (e.g., whether it is enthalpy- or entropy-driven), which is invaluable for lead optimization in drug discovery.

Data Synthesis and Interpretation

The characterization of Luseogliflozin is complete only when the data from these orthogonal assays are synthesized into a coherent profile.

| Parameter | Luseogliflozin Reported Value | Significance |

| Kᵢ (vs hSGLT2) | 1.10 nM[4][20] | High functional potency, indicating effective inhibition at low concentrations. |

| Kd (vs hSGLT2) | 1.3 nM[4] | High binding affinity, consistent with the high functional potency. |

| Dissociation Half-Time (t₁/₂) | ~7 hours[4] | Slow dissociation from the target, contributing to a sustained pharmacodynamic effect and supporting once-daily dosing.[5] |

| Selectivity (SGLT1/SGLT2 IC₅₀) | >1,700-fold[20] | High selectivity minimizes off-target effects, particularly on SGLT1 in the intestine, reducing the risk of gastrointestinal side effects. |

Conclusion

The in vitro characterization of Luseogliflozin's binding kinetics is a cornerstone of its pharmacological dossier. Through a systematic application of radioligand binding assays, cell-based functional screens, and advanced biophysical techniques, a detailed picture of its high-affinity, high-selectivity, and slow-dissociation profile emerges. This guide provides the strategic framework and validated protocols necessary for researchers to rigorously perform this characterization, ensuring data integrity and providing a solid foundation for preclinical and clinical development of SGLT2 inhibitors.

References

- Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus. (2025). NIH.

- What is the mechanism of Luseogliflozin Hydrate? (2024).

- SGLT2 Inhibitors: Physiology and Pharmacology. (n.d.). PMC - PubMed Central.

- In vitro characterization of luseogliflozin, a potent and competitive sodium glucose co-transporter 2 inhibitor: Inhibition kinetics and binding studies. (2015). PubMed.

- A cell-based fluorescent glucose transporter assay for SGLT2 inhibitor discovery. (2025). PDF.

- The renoprotective mechanism of the SGLT2 inhibitor occurs through... (n.d.).

- Physiology of renal glucose handling via SGLT1, SGLT2 and GLUT2. (2018). PMC - NIH.

- Luseogliflozin, a sodium-glucose cotransporter-2 inhibitor, reverses cerebrovascular dysfunction and cognitive impairments in 18-mo-old diabetic animals. (n.d.). NIH.

- Kinetics of human SGLT2 and SGLT1. (n.d.).

- In Vitro Pharmacological Profile of Ipragliflozin, a Sodium Glucose Co-transporter 2 Inhibitor. (n.d.). Source not specified.

- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.

- SGLT2 inhibitor. (n.d.). Wikipedia.

- Analysis of the binding kinetics of [3H]-luseogliflozin to hSGLT2... (n.d.).

- Pharmacokinetic Landscape and Interaction Potential of SGLT2 Inhibitors: Bridging In Vitro Findings and Clinical Implic

- Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches. (2023). Frontiers.

- SGLT2 transporter, SGLT2 uptake assay. (n.d.). Solvo Biotechnology.

- SGLT2 Transporter Assay. (n.d.). BioIVT.

- Luseogliflozin. SGLT2 inhibitor, Treatment of diabetes. (n.d.). Source not specified.

- Application Notes and Protocols for Radioligand Binding Assays of Spaglumic Acid Receptors. (n.d.). Benchchem.

- A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. (2018). PMC - NIH.

- Mechanism-Based Pharmacokinetic–Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus. (n.d.). J-Stage.

- Summary of the main in vitro and in vivo evidence concerning the effects of SGLT2 inhibitors on mitochondrial function. (n.d.).

- Radioligand Binding Assay. (n.d.). Gifford Bioscience.

- Screening of SGLT2 inhibitors based on virtual screening and cellular experiments. (2025). PDF.

- In vitro data for hSGLT inhibitory activity and selectivity. (n.d.).

- Surface plasmon resonance (SPR) concentration-signal graph. (n.d.).

- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (n.d.). PMC - PubMed Central.

- Radioligand binding methods: practical guide and tips. (n.d.). PubMed.

- Isothermal Titration Calorimetry | ITC | Biochemistry. (2021). YouTube.

- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online.

- Mechanism-Based Pharmacokinetic-Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus. (n.d.). PubMed.

- Isothermal titration calorimetry of binding of two inhibitors to β−... (n.d.).

- The sodium-glucose co-transporter 2 inhibitor, empagliflozin, attenuates pulmonary vascular remodelling by inhibiting the phosphorylation of PDGF receptor-β. (2025). PubMed.

- In silico studies for the identification of potential SGLT2 inhibitors. (n.d.). Pharmaspire.

- Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinyl

- Binding Kinetics of Glycoprotein Interactions using SPR. (n.d.). Nicoya Lifesciences Blog.

- Binding Affinity. (n.d.). Malvern Panalytical.

- Binding affinity and Kd. (2021). YouTube.

Sources

- 1. Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus: An Umbrella Review of Systematic Reviews - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Luseogliflozin Hydrate? [synapse.patsnap.com]

- 3. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

- 4. In vitro characterization of luseogliflozin, a potent and competitive sodium glucose co-transporter 2 inhibitor: Inhibition kinetics and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Frontiers | Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches [frontiersin.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 10. youtube.com [youtube.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nicoyalife.com [nicoyalife.com]

- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. Portico [access.portico.org]

The Genesis of a Novel SGLT2 Inhibitor: A Technical Guide to the Discovery and Development of Luseogliflozin (TS-071)

Abstract

Luseogliflozin (brand name Lusefi®), also known as TS-071, represents a significant advancement in the management of type 2 diabetes mellitus (T2DM).[1] As a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), its unique insulin-independent mechanism of action has established a new paradigm in glycemic control. This technical guide provides a comprehensive overview of the discovery and development of Luseogliflozin, from its conceptualization and chemical synthesis to its rigorous preclinical and clinical evaluation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the scientific rationale and experimental methodologies that underpinned the successful journey of Luseogliflozin from the laboratory to clinical practice.

Introduction: The Rationale for SGLT2 Inhibition

The kidneys play a crucial role in glucose homeostasis, reabsorbing approximately 180 grams of glucose daily through the glomeruli. The vast majority of this reabsorption is mediated by SGLT2, a high-capacity, low-affinity transporter located in the proximal renal tubules. In patients with T2DM, the expression of SGLT2 is often upregulated, exacerbating hyperglycemia. The therapeutic hypothesis for SGLT2 inhibition is therefore elegantly simple: by blocking this transporter, excess glucose is excreted in the urine, leading to a reduction in blood glucose levels. This mechanism is independent of insulin secretion or sensitivity, offering a complementary approach to existing diabetes therapies and a lower intrinsic risk of hypoglycemia.[2]

The Discovery of Luseogliflozin: A Journey in Medicinal Chemistry

The development of Luseogliflozin by Taisho Pharmaceutical was a testament to strategic medicinal chemistry aimed at creating a potent, selective, and orally bioavailable SGLT2 inhibitor.[3][4]

From Phlorizin to C-Aryl Glucosides: The Evolution of SGLT Inhibitors

The journey to develop selective SGLT2 inhibitors began with the natural product phlorizin, a non-selective SGLT inhibitor. However, its O-glycosidic bond was susceptible to enzymatic cleavage in the gut, leading to poor oral bioavailability and gastrointestinal side effects. This led to the development of C-aryl glucosides, where the anomeric oxygen is replaced with a carbon atom, conferring greater metabolic stability.

The Chemical Synthesis of Luseogliflozin

The synthesis of Luseogliflozin is a multi-step process designed to construct the specific C-aryl thiane-glucoside structure. A likely process-scale synthetic route involves the following key transformations:

Experimental Protocol: Synthesis of Luseogliflozin

-

Synthesis of the Aglycone Moiety: The synthesis begins with the bromination of 4-methoxy-2-methylbenzoic acid. The resulting bromo-derivative is then converted to its acyl chloride, which undergoes a Friedel-Crafts reaction with ethoxybenzene to form a benzophenone intermediate. This ketone is subsequently reduced to furnish the diarylmethane aglycone.

-

Formation of the C-Aryl Bond: The aglycone is then coupled with a protected 5-thio-D-gluconolactone derivative. This is a critical step that establishes the carbon-carbon bond between the aromatic ring and the thiosugar moiety.

-

Reduction and Deprotection: The resulting intermediate undergoes stereoselective reduction of the hemiketal and subsequent deprotection of the hydroxyl groups on the thiosugar ring to yield the final Luseogliflozin molecule.

Caption: High-level overview of the Luseogliflozin synthesis.

Structure-Activity Relationship (SAR) Insights

The unique thiane (thio-sugar) ring of Luseogliflozin is a key structural feature. General SAR studies on C-aryl glucoside SGLT2 inhibitors have highlighted several important principles that are likely applicable to Luseogliflozin's design:

-

The C-glycosidic bond: Essential for oral bioavailability and metabolic stability compared to O-glycosides.

-

The sugar moiety: The glucose or thiane-glucose scaffold provides the necessary interactions with the SGLT2 binding pocket. Modifications to the hydroxyl groups can significantly impact potency and selectivity.

-

The aglycone moiety: The distal aromatic ring and the linker to the central phenyl ring are crucial for optimizing potency and selectivity. The specific substitution pattern on these rings fine-tunes the binding affinity. For Luseogliflozin, the 4-ethoxybenzyl group plays a critical role in its high affinity for SGLT2.

Preclinical Development: Establishing Efficacy and Safety

A robust preclinical program was essential to characterize the pharmacological profile of Luseogliflozin and to support its progression into clinical trials.

In Vitro Characterization: Potency and Selectivity

The inhibitory activity of Luseogliflozin against human SGLT1 and SGLT2 was evaluated in vitro.

Experimental Protocol: In Vitro SGLT2 Inhibition Assay

A common method for assessing SGLT2 inhibition involves a fluorescent glucose uptake assay using a cell line endogenously expressing SGLT2, such as human kidney proximal tubule epithelial cells (HK-2).

-

Cell Culture: HK-2 cells are cultured to confluence in 96-well plates.

-

Compound Incubation: Cells are washed with a glucose-free buffer and then incubated with varying concentrations of Luseogliflozin or a vehicle control.

-

Fluorescent Glucose Analog Addition: A fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the wells.[5][6][7][8]

-

Uptake Measurement: After a defined incubation period, the cells are washed to remove extracellular 2-NBDG, and the intracellular fluorescence is measured using a plate reader.

-

Data Analysis: The fluorescence intensity is proportional to the amount of glucose uptake. The percentage of inhibition at each Luseogliflozin concentration is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

Luseogliflozin demonstrated potent and highly selective inhibition of SGLT2. It has an IC50 value of 2.26 nM for SGLT2, exhibiting 1,765-fold selectivity over SGLT1.[3] Luseogliflozin also showed competitive inhibition of SGLT2 activity with a Ki value of 1.10 nM.[3]

Caption: Workflow for a fluorescent SGLT2 inhibition assay.

In Vivo Pharmacology: Efficacy in Animal Models of Diabetes

The anti-hyperglycemic effects of Luseogliflozin were evaluated in several rodent models of diabetes.

-

Zucker Fatty Rats: In this model of obesity and insulin resistance, oral administration of Luseogliflozin led to a dose-dependent increase in urinary glucose excretion and improved glucose tolerance without stimulating insulin secretion.[9][10]

-

Streptozotocin (STZ)-induced Diabetic Rats: In this model of type 1 diabetes, Luseogliflozin significantly reduced plasma glucose levels.[9][10]

-

db/db Mice: In this genetic model of type 2 diabetes, Luseogliflozin also demonstrated a significant reduction in plasma glucose levels.[9][10]

These studies confirmed that Luseogliflozin effectively lowers blood glucose in both type 1 and type 2 diabetes models through its glucosuric effect.

Preclinical Pharmacokinetics and Metabolism